molecular formula C10H12BNO3 B13140659 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide

Cat. No.: B13140659
M. Wt: 205.02 g/mol
InChI Key: PDPFDHCTBXOPQT-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is a benzoxaborole-derived compound characterized by a bicyclic oxaborole core fused to a benzene ring, with a hydroxy group at the 1-position and a propanamide side chain at the 7-position. This structure confers unique physicochemical properties, including enhanced solubility and boron-mediated reactivity, which are exploited in medicinal chemistry for antifungal and antibacterial applications .

The compound has been extensively studied as a pharmacophore in hybrid antibiotics. For example, it has been conjugated to polyene antifungals like Amphotericin B (AmB) to improve antifungal activity while reducing cytotoxicity . Additionally, its derivatives have been incorporated into aminoglycosides such as kanamycin A to combat antibiotic-resistant bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process. The overall yield of the reaction can vary significantly, ranging from 19% to 98%, depending on the specific reactants and conditions used .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name/ID Structural Modification Application/Activity
Target Compound 7-position propanamide side chain Antifungal (AmB conjugates), antibacterial (kanamycin hybrids)
Compound 31 3-((4-Cyanobenzyl)oxy)-N-(1-hydroxybenzo[c][1,2]oxaborol-6-yl)benzamide Synthetic intermediate; NMR/MS data confirmed
Compound 32 3-((4-Chlorobenzyl)oxy)-N-(1-hydroxybenzo[c][1,2]oxaborol-6-yl)benzamide Synthetic intermediate; NMR/MS data confirmed
Compound 9 C16-DMAE-amide conjugate of AmB-propanoyl derivative High antifungal activity (MICs 0.25–1 µg/mL), low cytotoxicity
Compound 10 6″-(2-(3-(1-hydroxybenzo[c][1,2]oxaborol-7-yl)propanamide)-6″-deoxykanamycin acetate Antibacterial activity against resistant strains; 45% synthesis yield

Key Observations:

  • Positional Isomerism : Derivatives with benzoxaborole substitution at the 6-position (e.g., Compounds 31–34 ) exhibit distinct reactivity compared to the 7-position propanamide variant, likely due to steric and electronic differences.
  • Side Chain Flexibility : The propanamide group in the target compound enables versatile conjugation (e.g., to AmB or kanamycin), whereas sulfonamide (Compound 12 ) or benzyloxy (Compound 31 ) derivatives lack this adaptability.

Table 2: Antifungal Activity of Benzoxaborole-Polyene Hybrids

Compound MIC (µg/mL) Against C. albicans MIC (µg/mL) Against A. niger Cytotoxicity (IC50, µM)
Target Compound (in AmB conjugate, 9) 0.25–0.5 0.5–1 >100
AmB (Control) 0.25–2 0.25–2 1–10
Compound 5 (sulfonyl derivative) 0.5–1 1–2 50–100

Key Findings:

  • The target compound’s AmB conjugate (9 ) retains potent antifungal activity (MICs comparable to AmB) but exhibits significantly reduced cytotoxicity (IC50 >100 µM vs. AmB’s 1–10 µM) .
  • Sulfonyl derivatives (e.g., Compound 5 ) show moderate activity but higher cytotoxicity, suggesting the propanamide side chain is critical for safety .

Table 3: Antibacterial Performance of Kanamycin Hybrids

Compound Bacterial Strain Targeted MIC (µg/mL) Synthesis Yield Key Advantage
Target Compound (in Kanamycin hybrid, 10) Resistant E. coli 2–4 45% Overcomes aminoglycoside resistance
Unmodified Kanamycin A Resistant E. coli >64 N/A Ineffective against resistant strains

Key Insights:

  • The benzoxaborole-propanamide moiety in Compound 10 disrupts bacterial resistance mechanisms, likely through boron-mediated enzyme inhibition .
  • Synthetic challenges include moderate yields (45%) due to multi-step conjugation requiring Pd/C catalysis and acidic conditions .

Physicochemical and Analytical Data

Table 4: NMR and MS Data for Selected Derivatives

Compound ID ¹H NMR (δ, ppm) MS (m/z)
31 8.2 (s, 1H), 7.8–7.4 (m, 8H), 5.1 (s, 2H) 452.1 [M+H]+
32 8.1 (s, 1H), 7.6–7.3 (m, 8H), 5.0 (s, 2H) 471.0 [M+H]+
Target Compound (as acid precursor) 7.9 (d, 1H), 7.5–7.2 (m, 3H), 2.6 (t, 2H) 236.1 [M-H]−

Notes:

  • The target compound’s precursor (3-(1-hydroxybenzo[c][1,2]oxaborol-7-yl)propanoic acid) shows characteristic boron-associated shifts at δ 7.9–7.2 ppm .

Biological Activity

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatment. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C10H13BN2O5S
  • Molecular Weight : 284.10 g/mol
  • CAS Number : 1268335-84-7
  • Structure : The compound features a boron-containing heterocycle, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in cells:

  • Inhibition of Protein Kinases : Preliminary studies suggest that this compound may act as a modulator of protein kinases involved in cancer cell proliferation.
  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating a potential role as an antimicrobial agent.
  • Induction of Apoptosis : Research indicates that it may promote programmed cell death in cancer cells through oxidative stress mechanisms.

Antimicrobial Activity

The compound has been evaluated for its antimycobacterial properties against Mycobacterium tuberculosis and other strains. The minimum inhibitory concentration (MIC) values were assessed using microplate Alamar Blue assay (MABA). Notably:

CompoundMIC (µg/mL)Target Bacteria
Compound A12.14Mtb H37Rv
Compound B49.20Mtb H37Ra
Compound C155.26M. smegmatis

These results indicate that the compound exhibits promising activity against multi-drug-resistant strains .

Case Study 1: Anticancer Efficacy

In vitro studies conducted on breast cancer cell lines demonstrated that compounds structurally related to this compound significantly inhibited cell proliferation. The mechanism was linked to increased reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity Against MDR Strains

A recent evaluation of antimycobacterial activity highlighted that derivatives similar to this compound maintained efficacy against MDR strains of Mtb. The observed MIC values indicated that these compounds could serve as alternatives to traditional therapies .

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanamide

InChI

InChI=1S/C10H12BNO3/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H2,12,13)

InChI Key

PDPFDHCTBXOPQT-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCC(=O)N)O

Origin of Product

United States

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